3-(4-Acetyl-piperazin-1-YL)-4-chloroaniline
CAS No.: 144514-38-5
Cat. No.: VC21084400
Molecular Formula: C12H16ClN3O
Molecular Weight: 253.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 144514-38-5 |
|---|---|
| Molecular Formula | C12H16ClN3O |
| Molecular Weight | 253.73 g/mol |
| IUPAC Name | 1-[4-(5-amino-2-chlorophenyl)piperazin-1-yl]ethanone |
| Standard InChI | InChI=1S/C12H16ClN3O/c1-9(17)15-4-6-16(7-5-15)12-8-10(14)2-3-11(12)13/h2-3,8H,4-7,14H2,1H3 |
| Standard InChI Key | NAKMDRNNFRKBHS-UHFFFAOYSA-N |
| SMILES | CC(=O)N1CCN(CC1)C2=C(C=CC(=C2)N)Cl |
| Canonical SMILES | CC(=O)N1CCN(CC1)C2=C(C=CC(=C2)N)Cl |
Introduction
Overview of 3-(4-Acetyl-piperazin-1-YL)-4-chloroaniline
3-(4-Acetyl-piperazin-1-YL)-4-chloroaniline is a synthetic organic compound characterized by its unique molecular structure and potential applications in medicinal chemistry. The compound is primarily classified as an aromatic amine due to the presence of an aniline moiety, which is further substituted with a piperazine ring and an acetyl group. This compound has garnered interest for its biological activity, particularly in drug discovery and development.
Chemical Identity
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Molecular Formula: CHClNO
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Molecular Weight: 253.73 g/mol
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CAS Number: 144514-38-5
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Synonyms:
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1-[4-(5-amino-2-chlorophenyl)piperazin-1-yl]ethanone
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3-(4-acetylpiperazin-1-yl)-4-chloroaniline
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Synthesis of 3-(4-Acetyl-piperazin-1-YL)-4-chloroaniline
The synthesis of this compound typically involves several key steps:
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Formation of 4-Chloroaniline: This can be achieved through the chlorination of aniline using reagents such as chlorine gas or sodium hypochlorite.
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Acetylation of Piperazine: Piperazine is acetylated using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
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Coupling Reaction: The acetylated piperazine is then coupled with 4-chloroaniline using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) under mild conditions.
This multi-step process allows for the careful construction of the desired compound while maintaining high yields and purity.
Biological Activity and Mechanism of Action
3-(4-Acetyl-piperazin-1-YL)-4-chloroaniline exhibits significant biological activity, making it a subject of interest in medicinal chemistry:
Mechanism of Action
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in various biological pathways. The acetyl group enhances binding affinity, while the chloroaniline moiety contributes to its pharmacokinetic properties.
Applications in Research
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Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds targeting neurological disorders.
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Materials Science: Employed in the development of advanced materials, including polymers and nanomaterials.
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Biological Research: Serves as a probe in studying biological pathways and mechanisms, particularly those involving neurotransmission.
Comparison with Similar Compounds
The uniqueness of 3-(4-Acetyl-piperazin-1-YL)-4-chloroaniline can be highlighted when compared to similar compounds:
| Compound Name | Key Difference |
|---|---|
| 3-(4-Acetyl-piperazin-1-YL)-4-fluoroaniline | Contains fluorine instead of chlorine |
| 3-(4-Acetyl-piperazin-1-YL)-4-bromoaniline | Contains bromine instead of chlorine |
| 3-(4-Acetyl-piperazin-1-YL)-4-iodoaniline | Contains iodine instead of chlorine |
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